Treprostinil is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostacyclin, also known as prostaglandin I2, is a member of the prostaglandin family of lipid molecules that play important roles in various physiological processes. [] Treprostinil is a stable tricyclic benzidene prostacyclin analog of epoprostenol, another prostacyclin analog. [] It functions as a potent vasodilator and exhibits properties such as antiproliferative, antithrombotic, and inotropic effects. [] Treprostinil targets multiple cellular receptors, playing a crucial role in scientific research exploring its potential in addressing various cardiovascular conditions, particularly pulmonary arterial hypertension (PAH). [, , ]
Treprostinil is derived from prostacyclin (prostaglandin I2), which is naturally produced in the endothelial cells of blood vessels. It belongs to the class of drugs known as prostacyclin analogs, which are designed to mimic the effects of naturally occurring prostacyclins. The compound is classified as a vasodilator and is used therapeutically to improve exercise capacity and reduce symptoms in patients with pulmonary arterial hypertension.
The synthesis of treprostinil has been explored through various methods, with significant advancements made in recent years. A notable approach involves a Claisen rearrangement followed by a catalytic Pauson–Khand reaction, which has been optimized for continuous flow synthesis.
Key Steps in Synthesis:
Treprostinil has a complex molecular structure characterized by multiple stereogenic centers and functional groups. Its chemical formula is C20H30O5, and it features:
The stereochemistry of treprostinil is critical for its biological activity, as specific configurations at certain carbon centers influence its interaction with prostacyclin receptors.
Treprostinil participates in several chemical reactions that are important for both its synthesis and its pharmacological activity:
Treprostinil exerts its pharmacological effects primarily through activation of the prostacyclin receptor (IP receptor). The binding of treprostinil to this receptor leads to:
These actions collectively contribute to reduced pulmonary artery pressure and improved exercise tolerance in patients with pulmonary arterial hypertension .
Treprostinil exhibits several notable physical and chemical properties:
These properties are essential for formulation development, influencing how treprostinil can be delivered effectively to patients.
Treprostinil's primary application is in the management of pulmonary arterial hypertension. It has been shown to:
In addition to its use in pulmonary arterial hypertension, ongoing research explores potential applications in other cardiovascular diseases due to its vasodilatory effects .
Treprostinil is a tricyclic benzindene synthetic analog of prostacyclin (PGI₂) with the chemical name 2-[[(1R,2R,3aS,9aS)-2,3,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]-acetic acid and a molecular weight of 390.52 g/mol (C₂₃H₃₄O₅) [5] [7]. Its design incorporates strategic modifications that confer chemical stability absent in endogenous prostacyclin, including:
Table 1: Key Molecular Features of Treprostinil
Property | Specification |
---|---|
Molecular Formula | C₂₃H₃₄O₅ |
Molecular Weight | 390.52 g/mol |
Optical Activity | [α]/D 40–50° (c = 0.5 in methanol) |
Stability | Resists hydrolysis and oxidation |
Solubility | Soluble in DMSO (2 mg/mL) |
Treprostinil exhibits a poly-receptor binding profile distinct from other prostacyclin analogs. Competitive binding assays reveal high affinity for:
Table 2: Receptor Binding Affinities of Treprostinil vs. Iloprost
Receptor | Treprostinil Kᵢ (nM) | Iloprost Kᵢ (nM) |
---|---|---|
IP | 32 | 3.9 |
DP1 | 4.4 | >10,000 |
EP2 | 3.6 | >10,000 |
EP1 | Low affinity | 1.1 |
Treprostinil’s activation of IP, DP1, and EP2 receptors converges on adenylyl cyclase stimulation, elevating intracellular cyclic AMP (cAMP) [1] [6]. This cascade triggers:
Treprostinil undergoes hepatic metabolism as the primary clearance mechanism, with only 3.7% of subcutaneously administered drug excreted unchanged in urine [1] [9]. Cytochrome P450 enzymes drive its biotransformation:
Table 3: Metabolic Pathways of Treprostinil
Enzyme | Contribution | Inhibitors | Inducers |
---|---|---|---|
CYP2C8 | >90% | Gemfibrozil | Rifampin |
CYP2C9 | <10% | Fluconazole | Phenytoin |
UGTs | Minor | - | - |
Treprostinil’s pharmacokinetics vary substantially by administration route due to first-pass metabolism, tissue distribution, and formulation properties:
Table 4: Pharmacokinetic Parameters by Administration Route
Route | Bioavailability | Tₘₐₓ (h) | Half-life (h) | Food Effect |
---|---|---|---|---|
Subcutaneous | ~100% | Immediate | 4 | None |
Intravenous | 100% | Immediate | 4 | None |
Inhaled | ~60% | 0.25 | 4 | None |
Oral (fasted) | 17% | 4–6 | 4 | AUC ↑49% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7